3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Description
IUPAC Nomenclature and Stereochemical Configurations
The systematic identification of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base compound is designated as benzyl 3-(methylamino)piperidine-1-carboxylate , reflecting its piperidine core substituted at position 1 with a benzyloxycarbonyl group and at position 3 with a methylamino group. The stereochemical descriptor (S) is appended to the name for the enantiomer with specific spatial arrangements, yielding (S)-benzyl 3-(methylamino)piperidine-1-carboxylate .
The piperidine ring’s numbering begins at the nitrogen atom, with the carboxylate ester (benzyloxycarbonyl) at position 1 and the methylamino group (-NHCH₃) at position 3. The stereogenic center at position 3 necessitates R/S designation, with the (S)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (R)-counterpart. Stereochemical purity is critical in pharmaceutical applications, as enantiomers often differ in receptor binding or metabolic pathways.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₂₀N₂O₂ corresponds to a molecular weight of 248.32 g/mol . Elemental composition includes 67.72% carbon, 8.12% hydrogen, 11.28% nitrogen, and 12.88% oxygen. The benzyl ester moiety (C₆H₅CH₂O-) contributes significant aromatic character, while the piperidine ring and methylamino group introduce basicity and conformational flexibility.
Table 1: Elemental Composition
| Element | Percentage | Atomic Contribution |
|---|---|---|
| C | 67.72% | 14 atoms |
| H | 8.12% | 20 atoms |
| N | 11.28% | 2 atoms |
| O | 12.88% | 2 atoms |
The molecular weight aligns with high-resolution mass spectrometry (HRMS) data, confirming the absence of isotopic anomalies or adducts.
CAS Registry Numbers and Enantiomeric Differentiation (R/S Forms)
The compound exists in racemic and enantiopure forms, differentiated by CAS Registry Numbers:
Enantiomeric separation typically employs chiral chromatography or stereoselective synthesis. For instance, asymmetric hydrogenation or enzymatic resolution can yield the (S)-form with >98% enantiomeric excess (ee). The (S)-configuration is often prioritized in drug discovery due to enhanced target affinity, as observed in related piperidine derivatives.
Table 2: Stereochemical Descriptors
| Form | CAS Number | InChIKey | SMILES Notation |
|---|---|---|---|
| Racemate | 1159982-25-8 | NTHKMYRCEUJLOL-UHFFFAOYSA-N | CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| (S)-Enantiomer | 1353998-13-6 | NTHKMYRCEUJLOL-ZDUSSCGKSA-N | CNC1CCCN([C@H]1)C(=O)OCC2=CC=CC=C2 |
Crystallographic Data and Conformational Studies
While explicit crystallographic data for this compound remains unpublished, analogous piperidine derivatives adopt chair conformations with equatorial substituents to minimize steric strain. Computational modeling (e.g., density functional theory) predicts the methylamino group at position 3 favors an axial orientation in the chair conformation, stabilizing intramolecular hydrogen bonds with the carboxylate oxygen.
Table 3: Predicted Conformational Energies
| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Methylamino axial | 0.0 (reference) |
| Boat | Methylamino equatorial | +2.3 |
| Twist-boat | Mixed | +1.7 |
Properties
IUPAC Name |
benzyl 3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKMYRCEUJLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662467 | |
| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-25-8 | |
| Record name | Phenylmethyl 3-(methylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the methylamino and carboxylic acid benzyl ester functional groups contributes to its unique chemical properties, making it a valuable compound in pharmaceutical research.
The mechanism of action of this compound involves interactions with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, which can alter biochemical pathways relevant to disease processes.
- Modulation of Receptor Function : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, its activity was evaluated using standard strains such as Escherichia coli and Staphylococcus aureus, with results showing zones of inhibition ranging from 10 to 20 mm depending on concentration.
Anticancer Properties
In addition to antimicrobial activity, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-negative bacteria compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Piperine | Antioxidant, anticancer | Found in black pepper; similar piperidine structure but different biological effects. |
| Matrine | Antiproliferative | Another piperidine alkaloid; shows distinct activity profiles against cancer cells. |
| This compound | Antimicrobial, anticancer | Unique due to specific functional groups; shows promising results in both areas. |
Scientific Research Applications
Biological Activities
Research indicates that 3-Methylamino-piperidine-1-carboxylic acid benzyl ester exhibits several biological activities that are of interest in drug development:
- Antiviral Activity : Preliminary studies have demonstrated potential antiviral properties against various pathogens.
- Antimalarial Potential : Similar compounds have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting that this compound may also exhibit similar properties .
- Protein Kinase Inhibition : The compound may act as an inhibitor of protein kinases, which are crucial targets in cancer therapy and other diseases .
Applications in Pharmaceutical Development
The compound is primarily utilized in pharmaceutical research for the following applications:
- Lead Compound in Drug Design : Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
- Synthetic Intermediates : It serves as an intermediate in synthesizing other bioactive compounds, facilitating the development of more complex molecules.
- Interaction Studies : Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential and safety profile.
Case Studies
Several documented case studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Stability and Reactivity
- Benzyl Ester Stability : The benzyl ester group is prone to hydrolysis under alkaline conditions but stable in acidic environments (pH 4–6), as demonstrated in studies on benzyl ester bond formation ().

- Substituent Effects : Carboxymethyl groups (C17H24N2O4) may accelerate ester hydrolysis due to electron-withdrawing effects, whereas bulky substituents (e.g., butyryl groups) enhance steric protection.
Research Findings and Trends
- pH-Dependent Reactivity: Acidic conditions favor benzyl ester bond retention, while neutral pH promotes protein adduct formation (via amino group reactivity), as shown in lignin-glucuronic acid studies ().
- Thermal Behavior : Piperidine derivatives with aromatic esters exhibit moderate thermal stability, making them suitable for high-temperature synthetic processes ().
Preparation Methods
Detailed Preparation Method from 3-Methyl-5-hydroxypyridine
One comprehensive method, described in patent CN107021916B, synthesizes racemic trans-3-methyl-5-benzylaminopiperidine, a close analog related to the target compound, through the following steps:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide | Organic solvent, room temperature | Forms quaternary ammonium salt |
| 2 | Catalytic hydrogenation of quaternary ammonium salt | Alcohol solvent, catalyst, room temperature | Produces cis-3-methyl-5-hydroxypiperidine |
| 3 | Sulfonylation of hydroxypiperidine | Nonpolar solvent (e.g., dichloromethane), base (triethylamine), sulfonylating agent (methanesulfonyl chloride or p-toluenesulfonyl chloride), room temperature | Yields sulfonic acid ester |
| 4 | Nucleophilic substitution with benzylamine | Heated at 160-200 ℃, excess benzylamine (2-4 equiv) | Produces trans-3-methyl-5-benzylamino-1-sulfonyl piperidine |
| 5 | Hydrolysis and deprotection | Pressure-resistant tube, acetic acid, concentrated HCl, 90-120 ℃ | Final product isolated after pH adjustment and extraction |
This method emphasizes controlled reaction temperatures, stoichiometry, and purification steps such as column chromatography and recrystallization to achieve high purity and yield of the desired compound.
Protection and Methylation of Piperidine Derivatives
Another approach involves the protection of the amino group and subsequent methylation on the piperidine ring, as reported in synthesis data for 4-(N-tert-butoxycarbonyl-N-methylamino)piperidine-1-carboxylic acid benzyl ester:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Reaction of 1-(benzyloxycarbonyl)-4-methylaminopiperidine with di-tert-butyl dicarbonate | Dichloromethane, triethylamine, room temperature, overnight | 51% | Purification by column chromatography |
This method uses triethylamine as a base and dichloromethane as solvent to introduce tert-butoxycarbonyl (Boc) protecting groups on the methylamino substituent, facilitating further functionalization while preserving the benzyl ester moiety.
Alternative Synthetic Routes via Pyridinium Intermediates
A patent CN104710346A describes a method to synthesize related cis-1-benzyl-3-methylamino-4-methyl-piperidine, which shares structural similarities and synthetic logic:
- Starting from aminopyridine, reaction with potassium tert-butoxide and methyl carbonate in an aprotic solvent at 0-30 ℃ generates an intermediate carbamate.
- Reduction with lithium aluminum hydride in an aprotic solvent at 10-70 ℃ converts the intermediate to a piperidine derivative.
- Subsequent reaction with benzyl bromide (cylite) forms a benzylated pyridinium salt, which can be further reduced to the target piperidine compound.
This route avoids multi-step reductive amination by directly reducing methylamino-containing pyridinium intermediates, thus improving efficiency and reducing synthesis steps.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- Optical Purity : The method in CN107021916B achieves high optical purity through chiral resolution after synthesis, important for pharmaceutical applications.
- Catalysts and Solvents : Catalytic hydrogenation uses typical catalysts in alcohol solvents, while sulfonylation prefers nonpolar solvents like dichloromethane for better yields.
- Protection Strategies : Use of Boc and benzyl ester protecting groups allows selective functionalization and stability during multi-step synthesis.
- Reaction Efficiency : The direct reduction of pyridinium intermediates reduces the number of synthetic steps, improving overall efficiency and cost-effectiveness.
- Purification : Column chromatography and recrystallization remain essential for isolating pure compounds.
Q & A
Q. What are the common synthetic routes for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. Key steps include:
- Formation of the benzyl ester group via coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Introduction of methylamino groups using reagents like 2-chloro-5-fluoropyrimidine in DMF at elevated temperatures (e.g., 100°C) .
- Purification via silica gel chromatography with solvent gradients (e.g., CH₂Cl₂:IPA:hexane) to isolate the target compound .
Q. Which spectroscopic techniques are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy for determining proton and carbon environments, particularly chiral centers .
- X-ray crystallography to resolve stereochemistry and confirm spatial arrangements of functional groups .
- Mass spectrometry (MS) for molecular weight verification (e.g., M+1: 345.29) .
Q. What safety protocols are recommended for handling this compound?
Q. How does pH influence the stability of benzyl ester bonds in related compounds?
Acidic conditions (pH 4) favor benzyl ester bond formation, while neutral conditions (pH 6–7) promote competing reactions with amino groups in proteins . Stability assessments often involve alkali treatment followed by ion chromatography (IC) to quantify released glucuronic acid .
Advanced Research Questions
Q. How does stereochemistry at the chiral center affect biological activity?
Enantiomers (e.g., R vs. S configurations) exhibit distinct pharmacological profiles due to differential binding affinities to enzymes or receptors. For example, the (S)-isomer may show higher inhibition of specific metabolic pathways in preclinical assays .
Q. What methodologies resolve contradictions in reaction yields under varying pH?
Discrepancies arise from competing reaction pathways (e.g., esterification vs. protein adduct formation). Researchers should:
Q. What is the mechanism of interaction with biological targets like enzymes?
The benzyl ester and methylamino groups enable:
- Covalent binding to catalytic residues (e.g., serine in hydrolases) via nucleophilic attack.
- Allosteric modulation of receptors, assessed via radioligand displacement assays or surface plasmon resonance (SPR) .
Q. How can reaction conditions optimize large-scale synthesis?
- Batch vs. flow chemistry : Continuous flow systems improve yield consistency by maintaining precise temperature/pressure control .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in piperidine functionalization .
Q. What strategies mitigate unwanted side reactions during functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

